

Application Notes and Protocols for 4-Amino-3,5-difluorobenzonitrile

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Compound of Interest

Compound Name: 4-Amino-3,5-difluorobenzonitrile

Cat. No.: B171853

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of a nucleophilic amino group, an electrophilic nitrile moiety, and two deactivating fluorine atoms on the aromatic ring provides a unique reactivity profile. The fluorine substituents enhance the electrophilicity of the benzene ring and can impart desirable properties such as increased metabolic stability and binding affinity in drug candidates. These application notes provide an overview of the reactivity of the amino group in **4-Amino-3,5-difluorobenzonitrile** and detailed protocols for its key transformations.

Reactivity of the Amino Group

The amino group in **4-Amino-3,5-difluorobenzonitrile** is a potent nucleophile, capable of participating in a variety of chemical transformations. However, its basicity and nucleophilicity are somewhat attenuated by the electron-withdrawing effects of the para-cyano group and the ortho-fluorine atoms.^[1] Nevertheless, the amino group readily undergoes acylation, diazotization, and can act as a nucleophile in substitution reactions.

Acylation: The amino group can be easily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent manipulations of other parts of the "molecule."^[2]

Diazotization: As a primary aromatic amine, the amino group can be converted to a diazonium salt upon treatment with nitrous acid.[3] These diazonium salts are versatile intermediates that can be used in Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.[4] The formation of an azobenzene derivative from the closely related ethyl 4-amino-3,5-difluorobenzoate suggests the feasibility of diazotization and subsequent coupling reactions.[5]

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile in SNAr reactions, attacking electron-deficient aromatic rings to form diaryl amines. While direct examples with **4-Amino-3,5-difluorobenzonitrile** are not prevalent in the literature, the general reactivity of anilines in such reactions is well-established.[1]

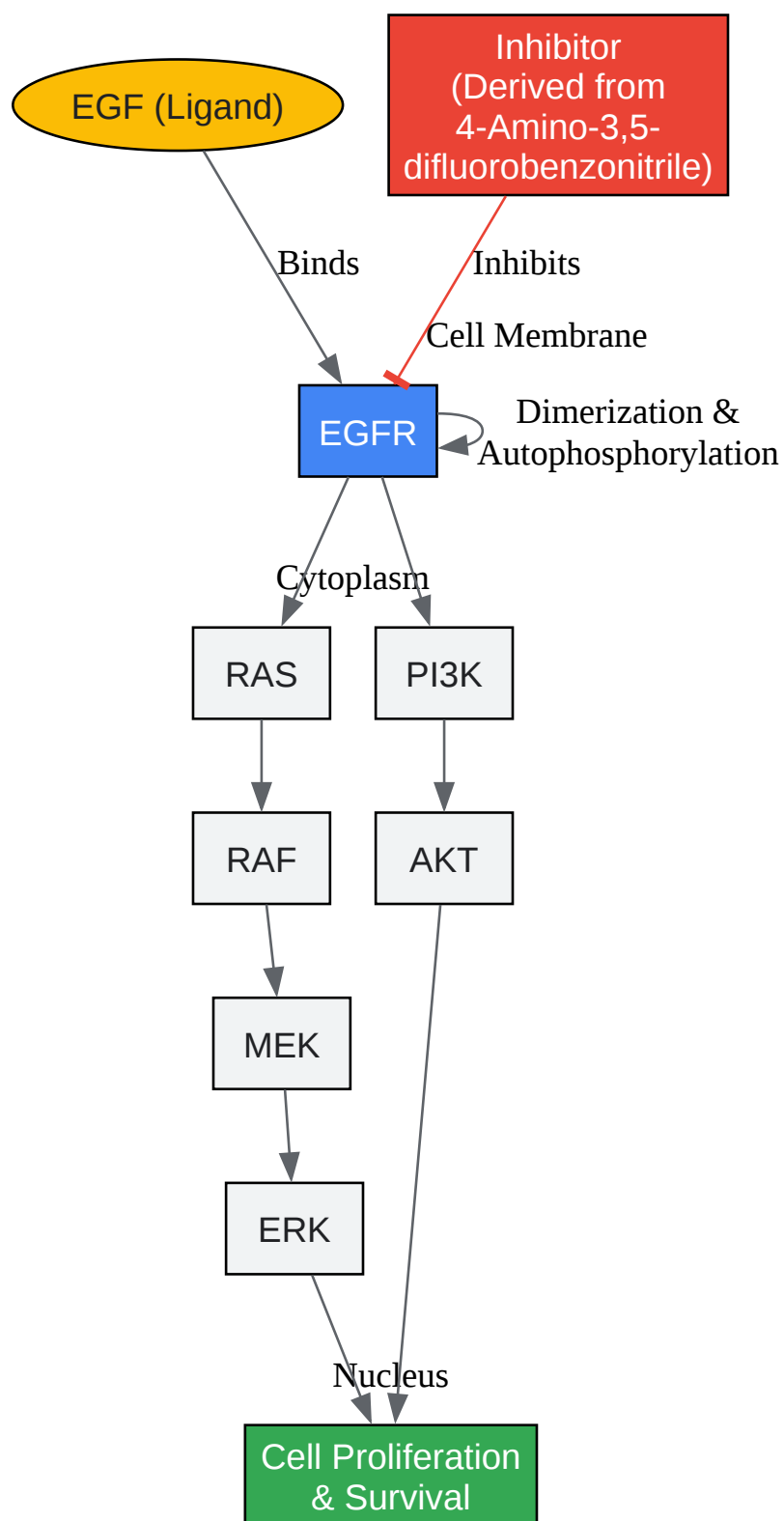
Stability: The amino group has been shown to be stable under certain basic conditions, as demonstrated by the hydrolysis of the nitrile group to a carboxylic acid using sodium hydroxide, leaving the amino group intact.[5]

Applications in Drug Discovery

4-Amino-3,5-difluorobenzonitrile is a valuable building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The difluorinated aniline moiety is a common feature in inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK), which are key targets in oncology and inflammatory diseases. The fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Hypothetical Application in EGFR Inhibition

Derivatives of **4-Amino-3,5-difluorobenzonitrile** can be envisioned as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Small molecule inhibitors often bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.



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Caption: Hypothetical inhibition of the EGFR signaling pathway.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ F ₂ N ₂	[5]
Molecular Weight	154.12 g/mol	[5]
Appearance	Dark-brown solid	[5]
Melting Point	Not reported	
Solubility	Soluble in DMF, Ethyl Acetate	[5]

Experimental Protocols

Protocol 1: Acylation of 4-Amino-3,5-difluorobenzonitrile to 4-Acetamido-3,5-difluorobenzonitrile

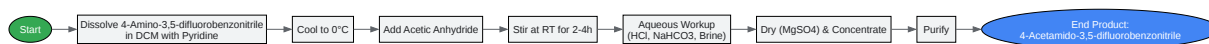
This protocol describes the protection of the amino group by acetylation, a common step in multi-step synthesis.[2]

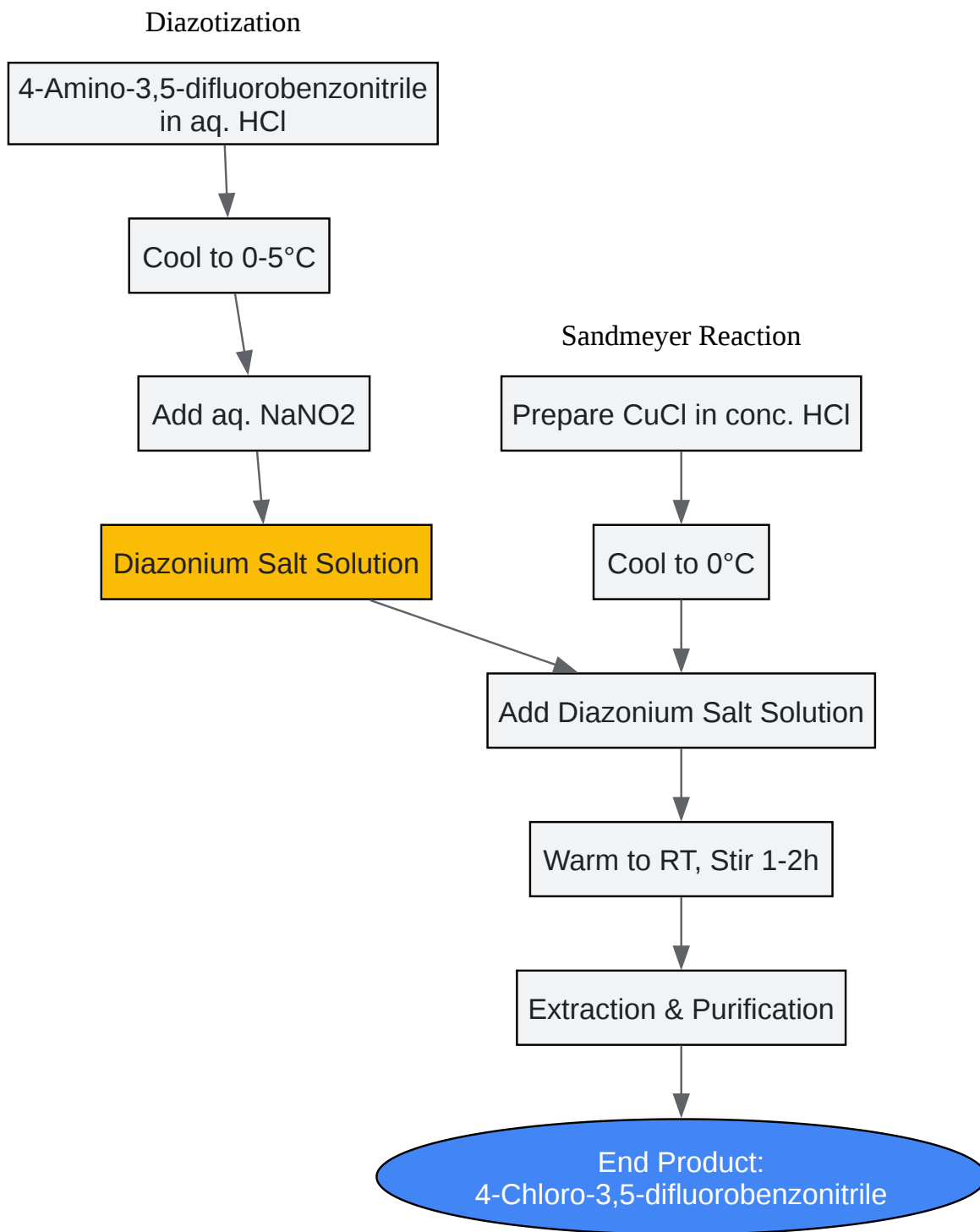
Materials:

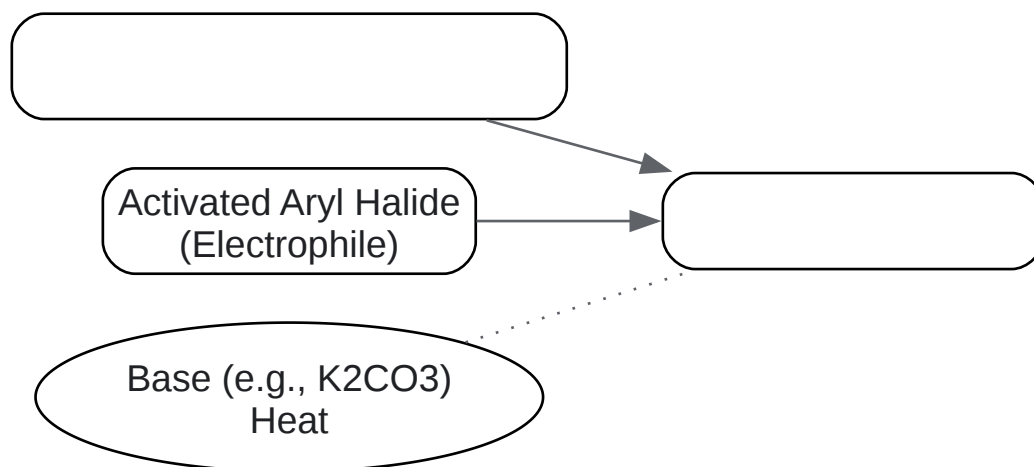
- **4-Amino-3,5-difluorobenzonitrile**
- Acetic anhydride
- Pyridine (or another non-nucleophilic base)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve **4-Amino-3,5-difluorobenzonitrile** (1.0 eq) in anhydrous DCM.
- Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude 4-acetamido-3,5-difluorobenzonitrile by recrystallization or column chromatography.







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